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Compound of Interest
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Compound Name:
1,2,4-triazine-5,6-dione

Cat. No.: B193997

AN-CTX-IMP-C-001

Abstract

This application note provides a detailed methodology for the quantitative determination of
Ceftriaxone Impurity C (Thiotriazinone) in pharmaceutical formulations using Reverse-Phase
High-Performance Liquid Chromatography (RP-HPLC). The described protocol is intended for
researchers, scientists, and drug development professionals involved in the quality control and
stability testing of Ceftriaxone. The method is designed to be accurate, precise, and robust for
its intended purpose.

Introduction

Ceftriaxone is a widely used third-generation cephalosporin antibiotic.[1] Like other 3-lactam
antibiotics, it is susceptible to degradation, leading to the formation of various impurities that
can affect its safety and efficacy. Ceftriaxone Impurity C, chemically known as 2-Methyl-3-
sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione, is a known degradation product formed through
the hydrolysis of the C-3 side chain of the Ceftriaxone molecule.[2][3] Its presence and quantity
in pharmaceutical formulations must be carefully monitored to ensure product quality and
patient safety. This document outlines a validated HPLC method for the reliable quantification
of this critical impurity.
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Experimental

¢ Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with
a UV detector or a Diode Array Detector (DAD).

o Chromatography Column: A C18 reverse-phase column is predominantly used.[4] A common
specification is a Waters XTerra RP-18 (5 um, 250x4.6 mm).[5]

e Chemicals and Reagents:

Ceftriaxone Sodium Reference Standard

[¢]

o Ceftriaxone Impurity C Reference Standard

o Acetonitrile (HPLC grade)

o Methanol (HPLC grade)

o Water (HPLC grade/Milli-Q)

o Phosphoric Acid (for pH adjustment)

o Triethylamine (for mobile phase modification)[6]
o Potassium Phosphate Monobasic

o Sodium Hydroxide

The following chromatographic conditions are a synthesis of commonly employed methods for
the analysis of Ceftriaxone and its impurities.
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Parameter

Condition

Column

C18, 250 mm x 4.6 mm, 5 um particle size

Mobile Phase

A mixture of a buffer and an organic modifier. A
common mobile phase consists of a phosphate
buffer and methanol or acetonitrile. For
example, a gradient elution with KH2PO4 (pH
7.5) and methanol can be used.[7] An
alternative isocratic system could be a
buffer:methanol (90:10 v/v) mixture with the
buffer prepared by mixing 5mL of glacial acetic
acid in 1000mL of water with 0.94g of 1-Hexane

sulphonic acid.[8]

Flow Rate

1.0 mL/min[7][8]

Detection Wavelength

254 nm or 260 nm[4][6][8]

Injection Volume

20 uL[4][6]

Column Temperature

Ambient or controlled at 30 °C[6]

Run Time

Approximately 15-20 minutes to ensure elution

of all impurities.[7]

Diluent: A mixture of the mobile phase components is often used as the diluent to ensure

compatibility. For instance, a 50:50 v/v mixture of the agueous and organic phases can be

employed.[7]

Standard Stock Solution (Ceftriaxone Impurity C): Accurately weigh about 10 mg of

Ceftriaxone Impurity C reference standard into a 100 mL volumetric flask. Dissolve in and

dilute to volume with the diluent to obtain a concentration of 100 pg/mL.

Standard Solution: Further dilute the stock solution to a working concentration, for example,

10 pg/mL.

Sample Solution (Pharmaceutical Formulation):
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o Accurately weigh a quantity of the pharmaceutical formulation (e.g., powder for injection)
equivalent to 100 mg of Ceftriaxone.[5]

o Transfer to a 100 mL volumetric flask and add approximately 70 mL of diluent.
o Sonicate for 15 minutes to ensure complete dissolution.[8]

o Dilute to volume with the diluent and mix well.

o Filter the solution through a 0.45 um syringe filter before injection.[8]

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability
for the intended purpose. Key validation parameters are summarized below.
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Validation Parameter Typical Acceptance Criteria and Findings

A linear relationship between concentration and
peak area should be established. For example,

Linearity a linear response in the concentration range of
0.2-20 pg/mL with a correlation coefficient (r?) of
> 0.999.[4][5]

The accuracy of the method can be assessed
through recovery studies. Spiked samples at

Accuracy different concentration levels (e.g., 50%, 100%,
150%) should yield recoveries between 80-
115%.[9]

Repeatability (intra-day precision) and
intermediate precision (inter-day precision)

Precision should be evaluated. The Relative Standard
Deviation (RSD) for replicate injections should
be less than 5.0%.[9]

o ) The lowest concentration of the analyte that can
Limit of Detection (LOD)
be detected. For example, 74.56 ng/mL.[7]

The lowest concentration of the analyte that can
Limit of Quantification (LOQ) be quantified with acceptable precision and

accuracy. For example, 225.9 ng/mL.[7]

The method should be able to resolve the peak
Specificity of Impurity C from Ceftriaxone and other

potential impurities.

The method's performance should be evaluated

by making small, deliberate variations in
Robustness ) ] N

parameters like mobile phase composition, pH,

and flow rate.

Data Presentation

The quantitative data for Ceftriaxone Impurity C should be presented in a clear and structured
format.
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Table 1: System Suitability Parameters

Parameter Acceptance Criteria

Tailing Factor (T) T<20

Theoretical Plates (N) N = 2000

Resolution (Rs) Rs > 2.0 (between adjacent peaks)
RSD of Peak Area < 2.0% (for 6 replicate injections)

Table 2: Quantification of Ceftriaxone Impurity C in a Sample Batch

Impurity C Concentration % Impurity C
Sample ID Batch No.
Peak Area (ng/mL) (wiw)
Sample 1 B-001 Data Data Data
Sample 2 B-001 Data Data Data
Sample 3 B-002 Data Data Data

Experimental Protocols

Prepare the mobile phase and equilibrate the HPLC system until a stable baseline is
achieved.

Inject the diluent (blank) to ensure no interfering peaks are present.

Prepare a system suitability solution containing Ceftriaxone and all relevant impurities,
including Impurity C, at appropriate concentrations.[2]

Inject the system suitability solution six times.

Calculate the tailing factor, theoretical plates, resolution, and the RSD of the peak areas for
Impurity C.
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o Ensure that all system suitability parameters meet the acceptance criteria before proceeding
with sample analysis.

» Prepare the standard and sample solutions as described in section 2.3.
« Inject the standard solution in duplicate to establish a response factor.
« Inject each sample solution in duplicate.

« Integrate the peak corresponding to Impurity C in each chromatogram.

o Calculate the concentration of Impurity C in the sample solutions using the peak areas and
the response factor from the standard solution.

o Calculate the percentage of Impurity C in the pharmaceutical formulation relative to the
labeled amount of Ceftriaxone.

Visualizations
Hydrolysis of Impurity C
C-3 side chain (Thiotriazinone)
ClEEEE Other degradation

pathways Other Degradation

> Products

Click to download full resolution via product page
Caption: Degradation pathway of Ceftriaxone to Impurity C.

Caption: Workflow for the quantification of Ceftriaxone Impurity C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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